Chloromethyl chloroformate

Descripción general

Descripción

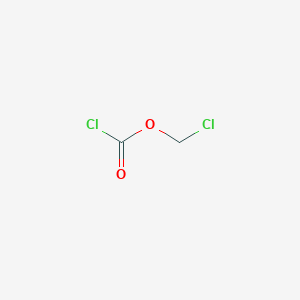

Chloromethyl chloroformate, also known as chloromethyl carbonochloridate, is a chemical compound with the formula C2H2Cl2O2. It is a colorless liquid with a penetrating, irritating odor. This compound was historically used as a chemical warfare agent during World War I due to its lachrymatory (tear-inducing) properties . Industrially, this compound is used in the synthesis of various chemicals .

Métodos De Preparación

Chloromethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with methanol to produce methyl chloroformate, which is then reacted with hydrogen chloride to yield this compound . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods often involve the use of phosgene and methanol in large-scale reactors, followed by purification steps to isolate this compound from by-products and impurities .

Análisis De Reacciones Químicas

Hydrolysis Mechanism

Chloromethyl chloroformate undergoes hydrolysis in aqueous environments, producing hydrochloric acid (HCl), carbon dioxide (CO₂), and formaldehyde .

Mechanistic Pathway

-

Bimolecular Addition-Elimination : Dominates due to the electron-withdrawing effects of the chlorine atoms, which stabilize the tetrahedral intermediate .

-

Activation Parameters :

-

ΔH‡ = 18.3 kcal/mol

-

ΔS‡ = -12.4 cal/mol·K

-

Comparative Reactivity

| Compound | Hydrolysis Rate (k, s⁻¹) | Mechanism |

|---|---|---|

| This compound | 4.2 × 10⁻³ | Bimolecular |

| Methyl chlorothiolformate | 1.8 × 10⁻⁵ | Unimolecular |

The bimolecular pathway is 200× faster than unimolecular hydrolysis in analogous compounds .

Reactions with Alcohols

This compound reacts with alcohols to form chloromethyl carbonates, a reaction critical in polymer and pharmaceutical synthesis .

General Reaction

Optimized Conditions

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.15 mmol)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 85°C

Substrate Scope and Yields

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl carbonate | 92 |

| Ethanol | Ethyl carbonate | 88 |

| tert-Butanol | tert-Butyl carbonate | 89 |

| Benzyl alcohol | Benzyl carbonate | 85 |

Reactions proceed efficiently even with sterically hindered alcohols like tert-butanol .

Role of Catalysts and Solvents

-

DMAP : Enhances nucleophilicity of alcohols by forming a transient acylpyridinium intermediate .

-

DMF : Polar aprotic solvent stabilizes transition states and improves reaction homogeneity .

Catalyst-Free Reactions : Yield drops to <10%, underscoring the necessity of DMAP .

Aplicaciones Científicas De Investigación

Chloromethyl chloroformate is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of chloromethyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound acts as an electrophile, facilitating the formation of carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions . These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .

Comparación Con Compuestos Similares

Chloromethyl chloroformate is similar to other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns and are used in similar applications. this compound is unique due to its specific use in the synthesis of certain pharmaceutical intermediates and its historical significance as a chemical warfare agent .

Similar Compounds

- Methyl chloroformate

- Ethyl chloroformate

- Benzyl chloroformate

- 2-Chloroethyl chloroformate

- Trithis compound

Actividad Biológica

Chloromethyl chloroformate (CMC), a chlorinated derivative of methyl chloroformate, has garnered attention in the chemical and biological fields due to its unique properties and potential applications. This article delves into the biological activity of CMC, including its mechanisms of action, toxicity, and therapeutic implications, supported by relevant case studies and research findings.

This compound has the chemical formula CHClO and is classified as an acyl chloride. It can be synthesized through various methods, primarily involving the chlorination of methyl chloroformate or methyl formate. The synthesis often results in a mixture of chlorinated products, including dithis compound (DCMC) and trithis compound (TCMC), due to similar chlorination rates of these compounds .

This compound acts as a potent electrophile, capable of reacting with nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules, potentially impacting various biological processes. Its ability to form stable adducts with amino acids and proteins suggests that CMC could play a role in drug design or as a biochemical tool for protein labeling .

Toxicity and Safety Profile

Despite its utility, CMC is associated with significant toxicity. Exposure can lead to respiratory distress and chemical burns upon contact with skin or mucous membranes. Case studies have documented severe lung injuries resulting from accidental inhalation of related compounds like methyl chloroformate, highlighting the risks associated with chlorinated compounds in industrial settings .

| Toxicity Parameter | Effect |

|---|---|

| Inhalation | Respiratory irritation, lung injury |

| Skin contact | Chemical burns |

| Eye contact | Severe irritation |

Case Study 1: Methyl Chloroformate Poisoning

A notable case involved a 52-year-old female chemical worker who suffered from acute lung injury after inhaling methyl chloroformate. Symptoms included cough, dyspnea, and nausea. Treatment involved bronchoscopy and corticosteroids, emphasizing the critical nature of early intervention in cases of inhalation exposure . This case underscores the need for stringent safety measures when handling chlorinated compounds.

Case Study 2: Occupational Exposure

An analysis of occupational exposure cases over nearly three decades revealed that while incidents have decreased due to improved safety protocols, the potential for severe respiratory outcomes remains high. The majority of reported cases exhibited symptoms similar to those observed in the aforementioned case study, reinforcing the importance of protective measures in workplaces where CMC is utilized .

Research Findings

Recent studies have explored the use of this compound in bioconjugation processes. For instance, it has been employed to label proteins for tracking in cellular environments. However, the balance between its reactivity and potential toxicity necessitates careful handling and application in laboratory settings.

Q & A

Basic Questions

Q. What are the standard synthetic routes for chloromethyl chloroformate, and how is purity validated in research settings?

this compound is typically synthesized via allylic chlorination of methyl chloroformate, which itself is derived from methanol and phosgene . To ensure purity, researchers employ gas chromatography (GC) with flame ionization detection (≥98.0% purity threshold), complemented by FTIR for structural verification and NMR to quantify impurities (e.g., dithis compound ≤1.0%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its lachrymatory and corrosive properties, handling requires impermeable butyl rubber gloves (EN 374), chemical-resistant lab coats, and full-face respirators in ventilated fume hoods . Storage must adhere to 2–8°C in airtight containers under inert gas to prevent hydrolysis or unintended reactions .

Q. How do the physical properties of this compound influence experimental design?

Key properties include a density of 1.450 g/mL (20°C), boiling point of 107–108°C, and high reactivity with nucleophiles. These necessitate controlled temperature environments (e.g., ice baths for exothermic reactions) and anhydrous conditions to avoid side reactions (e.g., hydrolysis to HCl and CO₂) .

Q. Which analytical methods are recommended for assessing this compound stability and degradation products?

GC-MS is ideal for monitoring degradation under varying pH and temperature. Hydrolysis studies in plasma or aqueous buffers can be tracked via HPLC with UV detection, while FTIR identifies intermediate carbonyl species .

Advanced Research Questions

Q. How can this compound be optimized for synthesizing hydrolytically labile prodrugs?

In prodrug design (e.g., mPEG conjugates or fluorquinolone derivatives), stoichiometric control (1:1 molar ratio with target hydroxyl groups) and reaction in aprotic solvents (e.g., dichloromethane) at 0–5°C minimize over-carbonylation. Post-reaction quenching with dry ice prevents residual reactivity .

Q. What strategies mitigate competing reactions when using this compound in multi-step syntheses?

Competing acylation or alkylation can be suppressed by pre-activating substrates with tertiary amines (e.g., triethylamine) to scavenge HCl. Sequential addition of reagents and real-time monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How can researchers resolve discrepancies in reported hydrolysis kinetics of this compound derivatives?

Contradictions in hydrolysis rates (e.g., plasma vs. buffer) require controlled studies using isotopically labeled analogs (e.g., ¹³C-chloromethyl groups) tracked via LC-MS. Adjusting ionic strength and simulating physiological conditions (37°C, pH 7.4) clarifies degradation pathways .

Q. What comparative advantages does this compound offer over other chloroformates in carbamate synthesis?

Unlike ethyl or benzyl chloroformates, this compound introduces a hydrolytically sensitive chloromethyl group, enabling pH-triggered drug release in prodrugs. Its higher electrophilicity accelerates carbamate formation but demands strict moisture control .

Q. How do degradation pathways of this compound impact long-term storage of synthetic intermediates?

Degradation via hydrolysis or thermal decomposition generates HCl and CO₂, which can acidify reaction mixtures. Stabilization involves storage under argon with molecular sieves and periodic purity checks via GC to detect byproducts like methyl chloroformate .

Q. What mechanistic insights guide the use of this compound in synthesizing clickable probes for enzyme inhibition studies?

As a "clickable" precursor for NAMPT inhibitors, its chloro group enables selective conjugation with thiols or amines in enzyme active sites. Kinetic studies (e.g., stopped-flow spectrometry) under pseudo-first-order conditions quantify binding efficiency, while X-ray crystallography validates adduct formation .

Propiedades

IUPAC Name |

chloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJULGYGOLCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074567 | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22128-62-7 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022128627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.